Cas no 74893-46-2 (2-Fluoroacrylic acid, sodium salt)

2-Fluoroacrylic acid, sodium salt 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 2-fluoro-, sodiuM salt
- sodium fluoroacrylate
- 2-Fluoroacrylic acid, sodium salt
- Sodium2-fluoroacrylate
- 74893-46-2
- sodium;2-fluoroprop-2-enoate
- MFCD29477815
- A923228
- Sodium 2-fluoroacrylate
- SCHEMBL5901284
- G68557
- DB-144462
-
- MDL: MFCD29477815
- インチ: InChI=1S/C3H3FO2.Na/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1
- InChIKey: JGPFVCNXUUKNDS-UHFFFAOYSA-M
- ほほえんだ: C=C(F)C([O-])=O.[Na+]
計算された属性
- せいみつぶんしりょう: 111.99400
- どういたいしつりょう: 111.99365175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 90.9
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.1Ų
じっけんとくせい
- PSA: 40.13000
- LogP: -0.78050
2-Fluoroacrylic acid, sodium salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB549171-25 g |
Sodium fluoroacrylate; . |
74893-46-2 | 25g |
€1096.00 | 2023-06-14 | ||
TRC | F587063-250mg |
2-Fluoroacrylic acid, sodium salt |
74893-46-2 | 250mg |
$115.00 | 2023-05-18 | ||
TRC | F587063-500mg |
2-Fluoroacrylic acid, sodium salt |
74893-46-2 | 500mg |
$167.00 | 2023-05-18 | ||
TRC | F587063-100mg |
2-Fluoroacrylic acid, sodium salt |
74893-46-2 | 100mg |
$ 58.00 | 2023-09-07 | ||
Ambeed | A560155-1g |
Sodium 2-fluoroacrylate |
74893-46-2 | 95% | 1g |
$19.0 | 2025-03-05 | |
A2B Chem LLC | AH66868-5g |
2-Fluoroacrylic acid, sodium salt |
74893-46-2 | 95% | 5g |
$42.00 | 2023-12-30 | |
Ambeed | A560155-25g |
Sodium 2-fluoroacrylate |
74893-46-2 | 95% | 25g |
$216.0 | 2025-03-05 | |
A2B Chem LLC | AH66868-25g |
2-Fluoroacrylic acid, sodium salt |
74893-46-2 | 95% | 25g |
$143.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585730-5g |
2-Propenoic acid, 2-fluoro-, sodium salt |
74893-46-2 | 98% | 5g |
¥378.00 | 2024-07-28 | |
1PlusChem | 1P00GGC4-5g |
2-Propenoic acid, 2-fluoro-, sodiuM salt |
74893-46-2 | 95% | 5g |
$16.00 | 2025-03-14 |
2-Fluoroacrylic acid, sodium salt 関連文献
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Lavleen Mader,Sarah K. I. Watt,Harish R. Iyer,Linh Nguyen,Harpreet Kaur,Jeffrey W. Keillor RSC Med. Chem. 2023 14 277
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Thomas J. Cogswell,Craig S. Donald,Rodolfo Marquez Org. Biomol. Chem. 2016 14 183
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Thomas J. Cogswell,Craig S. Donald,De-Liang Long,Rodolfo Marquez Org. Biomol. Chem. 2015 13 717
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4. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screeningKayla Nutsch,Lirui Song,Emily Chen,Mitchell Hull,Arnab K. Chatterjee,Jian Jeffery Chen,Michael J. Bollong RSC Chem. Biol. 2023 4 894
2-Fluoroacrylic acid, sodium saltに関する追加情報
Introduction to 2-Fluoroacrylic acid, sodium salt (CAS No: 74893-46-2)
2-Fluoroacrylic acid, sodium salt, with the chemical formula C₄H₃FO₃Na, is a fluorinated derivative of acrylic acid. This compound has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and functional properties. The presence of a fluorine atom at the α-position of the acrylic acid moiety imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in synthetic chemistry.
The sodium salt form of 2-fluoroacrylic acid enhances its solubility in polar solvents, facilitating its use in various chemical reactions and applications. This compound is particularly noted for its role in the synthesis of fluorinated polymers, pharmaceutical intermediates, and specialty chemicals. Its versatility stems from the ability to undergo various reactions such as polymerization, esterification, and condensation, which are crucial for developing advanced materials and bioactive molecules.
Recent advancements in the field have highlighted the importance of fluorinated compounds in drug design. 2-Fluoroacrylic acid, sodium salt has been explored as a key building block in the synthesis of fluorinated analogs of existing drugs. The introduction of fluorine into pharmaceutical molecules often enhances metabolic stability, bioavailability, and binding affinity to biological targets. For instance, studies have demonstrated its utility in creating novel antiviral and anticancer agents where fluorine substitution plays a critical role in optimizing drug efficacy.
In materials science, 2-Fluoroacrylic acid, sodium salt has been utilized to develop advanced coatings and polymers with enhanced thermal stability and chemical resistance. The fluorine atom's electron-withdrawing effect increases the polymer's resistance to degradation under harsh conditions. Researchers have reported successful applications in producing high-performance films for electronics and protective coatings for industrial equipment. These developments underscore the compound's significance in creating next-generation materials with tailored properties.
The synthesis of 2-Fluoroacrylic acid, sodium salt typically involves the fluorination of acrylic acid or its derivatives using established chemical methodologies. The resulting sodium salt is then purified through recrystallization or other separation techniques to achieve high purity levels required for pharmaceutical and industrial applications. Recent innovations in synthetic routes have focused on improving yield and reducing byproduct formation, ensuring a more sustainable production process.
From a pharmaceutical perspective, 2-Fluoroacrylic acid, sodium salt serves as a precursor for numerous bioactive compounds. Its incorporation into drug candidates has led to the discovery of new therapeutic agents with improved pharmacokinetic profiles. For example, fluorinated acrylic acid derivatives have shown promise in inhibiting enzymes involved in inflammatory pathways. Ongoing research aims to expand its applications by exploring novel synthetic strategies that leverage its unique reactivity.
The compound's role in polymer chemistry is equally noteworthy. 2-Fluoroacrylic acid, sodium salt can be polymerized via radical or cationic mechanisms to form fluorinated polyacrylic acids. These polymers exhibit exceptional properties such as low friction coefficients and biocompatibility, making them suitable for biomedical applications like drug delivery systems and tissue engineering scaffolds. The ability to modify polymer backbones with fluorine atoms opens up new avenues for developing functional materials with specific biological activities.
In conclusion, 2-Fluoroacrylic acid, sodium salt (CAS No: 74893-46-2) is a multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations that are essential for developing innovative drugs and advanced materials. As research continues to uncover new uses for this compound, its importance is expected to grow further, driving innovation in multiple scientific disciplines.
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